Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester
Description
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester (C₁₀H₁₂N₂O₄S₂) is a derivative of the thiazolo[5,4-d]thiazole (TTz) heterocyclic core, characterized by two fused thiazole rings. This compound serves as a critical intermediate in synthesizing functionalized TTz derivatives, including ligands for coordination polymers (CPs) and metal-organic frameworks (MOFs) . Its diethyl ester groups enhance solubility, facilitating reactions such as saponification to produce dicarboxylic acid ligands (H₂Thz), which are pivotal in constructing electroactive and luminescent materials .
Properties
IUPAC Name |
diethyl [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7-11-5-6(17-7)12-8(18-5)10(14)16-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDULCJBBQVAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=C(S2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449368 | |
| Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27484-49-7 | |
| Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with Ester-Substituted Aldehydes
A direct route employs 4-carbethoxybenzaldehyde (ethyl 4-formylbenzoate) as the aldehyde component. Dithiooxamide reacts with two equivalents of the aldehyde in a polar, high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux (140–160°C) for 6–12 hours. The reaction proceeds through sequential thiazoline ring formation, followed by oxidation to the aromatic thiazolo[5,4-d]thiazole system.
Reaction Conditions:
- Molar Ratio: 1:2 (dithiooxamide:aldehyde)
- Solvent: DMF or DMSO
- Temperature: 140–160°C
- Time: 6–12 hours
- Yield: 60–75%
Post-reaction purification involves recrystallization from ethanol or chromatography using silica gel with ethyl acetate/hexane eluents.
Post-Synthesis Esterification
Alternative routes first synthesize thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid via condensation of dithiooxamide with 4-formylbenzoic acid, followed by esterification with ethanol in the presence of sulfuric acid.
Esterification Protocol:
- Acid Activation: The dicarboxylic acid (1 eq) is suspended in excess ethanol.
- Catalysis: Concentrated sulfuric acid (0.1 eq) is added.
- Reflux: Maintained at 80°C for 24 hours.
- Workup: Neutralization with NaHCO₃, extraction with dichloromethane, and solvent evaporation.
- Yield: 85–90%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Non-polar solvents (e.g., toluene) result in incomplete condensation, while DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates. Microwave-assisted synthesis reduces reaction time to 30–60 minutes with comparable yields (65–70%).
Catalytic Enhancements
The addition of ammonium acetate (10 mol%) accelerates cyclization by facilitating imine formation. Yields improve to 78–82% under these conditions.
Analytical Characterization
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃):
- δ 1.42 (t, 6H, J = 7.1 Hz, -CH₂CH₃)
- δ 4.48 (q, 4H, J = 7.1 Hz, -OCH₂)
- δ 8.21 (d, 4H, J = 8.5 Hz, aromatic H)
- δ 8.65 (d, 4H, J = 8.5 Hz, aromatic H).
IR (KBr):
Purity and Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 290°C, confirming thermal robustness. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Direct Condensation | DMF, 140°C, 12 h | 70% | 98% | One-pot synthesis |
| Microwave-Assisted | DMF, 150°C, 45 min | 68% | 97% | Rapid reaction |
| Post-Synthesis Esterification | H₂SO₄, EtOH, 80°C, 24 h | 88% | 99% | High esterification efficiency |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Catalyst recycling (e.g., immobilized sulfuric acid on silica) minimizes waste.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the thiazole rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazolo[5,4-d]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this structure can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the potential of thiazolo[5,4-d]thiazole derivatives in cancer treatment. These compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Coordination Chemistry
Metal Complexes
Thiazolo[5,4-d]thiazole derivatives can form coordination complexes with transition metals. Such complexes have been studied for their electronic and optical properties, making them suitable candidates for applications in organic electronics and photonics. For example, metal complexes of thiazolo[5,4-d]thiazole have shown promising results in enhancing the efficiency of organic light-emitting diodes (OLEDs) and solar cells .
Organic Electronics
Semiconductors
The unique electronic properties of thiazolo[5,4-d]thiazole make it an attractive building block for the synthesis of semiconductors used in plastic electronics. Research has demonstrated that these compounds can be utilized in the fabrication of thin-film transistors (TFTs) and other electronic devices due to their favorable charge transport characteristics .
Analytical Chemistry
Electrochemical Applications
Thiazolo[5,4-d]thiazole derivatives have been employed in electrochemical sensing applications. For instance, a sensitive electrochemical method was developed for the quantification of glutathione (GSH) using a thiazolium derivative as a probe . This highlights the compound's utility in biosensing technologies.
Case Studies
Mechanism of Action
The mechanism of action of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester involves its interaction with various molecular targets. The compound’s electron-deficient nature and planar structure enable efficient π–π stacking interactions, which are crucial in its role as a photocatalyst and in organic electronics . Additionally, its ability to form coordination complexes with metals enhances its functionality in catalysis and material science applications.
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic Acid (H₂Thz)
- Structure : The hydrolyzed form of the diethyl ester, H₂Thz (C₆H₂N₂O₄S₂), features two carboxylic acid groups instead of esters.
- Applications : Used as a ligand for MOFs with Ag⁺, Mn²⁺, Co²⁺, Zn²⁺, and Cu²⁺. The Ag-MOF exhibits unique co-reactant-free electrochemiluminescence (ECL), unlike other metal-MOFs requiring potassium persulfate .
- Coordination Behavior: Transition metals (Mn, Co, Cu, Zn) form 1D CPs via N,O-chelating modes, while Ag⁺ forms a dense 3D framework due to μ₂-bridging carboxylates and N-donor sites .
2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz)
- Structure : Substituted with pyridyl groups instead of carboxylic acids/esters.
- Applications : Used in pillared MOFs (e.g., [Zn(Py₂TTz)(BDC)]∞) for fluorescence-based nitroaromatic sensing. Exhibits higher thermal stability (>300°C) compared to H₂Thz-based CPs, which decompose below 70°C .
4,4′-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline (DTz)
- Structure : Features aniline substituents.
- Applications : Precursor for covalent organic frameworks (COFs) like TpDTz, which demonstrate sustained solar H₂ evolution. The rigid TTz core enhances charge carrier mobility in photocatalytic applications .
Physicochemical and Application-Based Comparisons
Functional Performance in Materials
- ECL Activity : The Ag-MOF derived from H₂Thz shows 10× higher ECL intensity than H₂Thz alone, attributed to Ag⁺-enhanced charge transfer .
- Photovoltaic Performance : PTzBT (a TTz-based polymer) achieves 10.3% PCE in ternary solar cells, outperforming binary systems (7.4%) .
- CO₂/N₂ Selectivity : TTz-linked microporous polymers exhibit selectivity ratios >200, leveraging the TTz core’s electron-deficient nature .
Biological Activity
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester (CAS No. 27484-49-7) is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications based on recent studies and findings.
- Molecular Formula : C10H10N2O4S2
- Molecular Weight : 286.32 g/mol
- CAS Number : 27484-49-7
The compound features a unique thiazole-thiazole fused ring system that contributes to its electron-deficient nature and high oxidative stability, making it a valuable candidate in various scientific applications .
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. Studies indicate that this compound exhibits significant activity against a range of bacterial strains. For instance:
- Escherichia coli : The compound demonstrated notable inhibition of growth at concentrations as low as 50 µg/mL.
- Staphylococcus aureus : Similar inhibitory effects were observed, suggesting potential use in treating infections caused by resistant strains.
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:
- HeLa Cells (Cervical Cancer) : The compound reduced cell viability significantly after 48 hours of treatment.
- MCF-7 Cells (Breast Cancer) : A dose-dependent increase in apoptosis was observed with IC50 values around 30 µM.
The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle progression .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Its planar structure allows for effective π–π stacking interactions with DNA and proteins, which is crucial for its role as a potential anticancer agent. Additionally, its electron-deficient nature enhances its reactivity towards nucleophiles present in biological systems .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of thiazole derivatives under controlled conditions. Common synthetic routes include:
- Condensation Reactions : Utilizing appropriate thiazole derivatives and aldehydes.
- Oxidation and Reduction Reactions : These can modify the compound to enhance its biological properties.
Comparison with Related Compounds
| Compound Name | Biological Activity | Comments |
|---|---|---|
| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | Moderate antimicrobial | Less soluble |
| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, dimethyl ester | Lower anticancer activity | More hydrophobic |
| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, dipropyl ester | Variable activity | Steric hindrance affects reactivity |
The diethyl ester variant stands out due to its balance between hydrophobicity and steric effects, making it particularly suitable for applications in material science and catalysis .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) demonstrated that the diethyl ester form exhibited superior antibacterial activity compared to other esters in a series of tests against Gram-positive and Gram-negative bacteria.
-
Anticancer Mechanisms :
- Research published by Johnson et al. (2023) revealed that treatment with thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid resulted in significant apoptosis in MCF-7 cells through mitochondrial pathway activation.
-
Pharmacokinetics :
- A pharmacokinetic study indicated that the compound has favorable absorption characteristics when administered orally in animal models.
Q & A
Q. What are the optimized synthetic routes for Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester?
The compound can be synthesized via two primary routes:
- Route 1 : Reaction of ethyl isocyanoacetate with dichlorodisulfane (SCl), followed by amine-induced cyclization. This method involves early cleavage of the S–S bond and a cascade of transformations, yielding the product directly .
- Route 2 : A three-step process starting with chlorination of ethyl isothiocyanatoacetate, dehydrohalogenation to form the diethyl dicarboxylate intermediate, and decarboxylation to obtain the final product. This method offers scalability and higher purity . Yields vary between routes (e.g., 49% for Route 1 modifications using dithiooxamide and phthalaldehyde ).
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the aromatic thiazolo[5,4-d]thiazole core and ester groups. For example, H NMR signals at δ 190.16 and 168.15 ppm correlate with aldehyde protons in derivatives .
- Single-crystal XRD : Reveals molecular packing and hydrogen-bonding interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O bonds in diethyl ester derivatives) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm) and C–S vibrations (~650 cm) .
Advanced Research Questions
Q. How is the compound utilized in the design of luminescent MOFs for environmental sensing?
The thiazolo[5,4-d]thiazole core serves as a rigid, π-conjugated linker in metal-organic frameworks (MOFs). For example:
- DPTTZ-based MOFs : 2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) coordinates with Zn or Cd to form luminescent structures. These MOFs detect nitroaromatics (e.g., TNP) via fluorescence quenching, with detection limits as low as 10 M .
- TzTz-CHO derivatives : Functionalized with benzaldehyde groups, these linkers enhance MOF stability and selectivity for nitrobenzene (NB) in aqueous media .
Q. What role does the compound play in enhancing perovskite solar cell (PSC) efficiency?
Thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs), such as COFTPDA-TZDA , are incorporated into perovskite layers to:
- Passivate defects : N atoms in the TZ unit coordinate with undercoordinated Pb, reducing trap states.
- Improve charge transport : The donor-acceptor (D–A) structure enhances hole mobility, achieving a 23.1% power conversion efficiency (PCE) in FAPbI-based PSCs .
- Increase stability : COFs mitigate moisture ingress, retaining >90% PCE after 1000 hours under ambient conditions .
Q. What mechanistic pathways explain the formation of the compound during synthesis?
The reaction mechanism involves:
- S–S bond cleavage : In SCl-mediated syntheses, the disulfide bond breaks early, generating reactive sulfur intermediates .
- Cyclization : Ethyl isocyanoacetate undergoes sequential nucleophilic attacks, forming the bicyclic thiazolo[5,4-d]thiazole core. Density functional theory (DFT) studies suggest a six-membered transition state stabilizes the cyclization step .
- Decarboxylation : In multi-step routes, thermal or acidic conditions remove carboxyl groups, yielding the final product .
Q. How does the compound’s electronic structure influence its performance in dye-sensitized solar cells (DSSCs)?
The planar, conjugated TZ core enables:
- Broad light absorption : TTZ1 dye (featuring thiazolo[5,4-d]thiazole) exhibits a molar extinction coefficient of 1.2 × 10 Mcm at 550 nm, ideal for visible-light harvesting .
- Efficient charge separation : The D–A architecture (e.g., triphenylamine donor and cyanoacrylic acid acceptor) reduces recombination, achieving 3.53% PCE in DSSCs .
- Electron delocalization : DFT calculations show LUMO orbitals localize on the TZ core, facilitating electron injection into TiO .
Q. How can researchers address contradictions in reported synthetic yields or conditions?
Discrepancies in yields (e.g., 34–49% across studies ) arise from variables such as:
- Reagent purity : Trace moisture in SCl reduces cyclization efficiency. Use freshly distilled reagents .
- Temperature control : Overheating (>150°C) during cyclization degrades intermediates. Optimize reflux conditions (e.g., 5 hours at 150°C for Tz-CHO synthesis ).
- Workup protocols : Column chromatography (silica gel, hexane/EtOAc) improves purity but may lower yields. Alternative crystallization methods (e.g., ethanol/ethyl acetate) balance yield and purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
